2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of a chlorophenyl group, an imidazo-thiazole core, and a methoxyphenyl ethyl acetamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the methoxyphenyl ethyl acetamide side chain is attached through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the coupling reactions. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
- 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
- 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Uniqueness
The uniqueness of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide lies in its specific substitution pattern and the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C22H20ClN3O2S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H20ClN3O2S/c1-28-20-5-3-2-4-16(20)10-11-24-21(27)12-18-14-29-22-25-19(13-26(18)22)15-6-8-17(23)9-7-15/h2-9,13-14H,10-12H2,1H3,(H,24,27) |
InChI Key |
FGIZJIYFXAAXOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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